3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine
Description
3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine is a fluorinated heterocyclic compound featuring an isoxazole core substituted with a tetrafluorophenyl group at the 3-position and an amine group at the 5-position.
Properties
Molecular Formula |
C9H4F4N2O |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
3-(2,3,4,5-tetrafluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H4F4N2O/c10-4-1-3(5-2-6(14)16-15-5)7(11)9(13)8(4)12/h1-2H,14H2 |
InChI Key |
QMFMFLHEPVWSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Tetrafluorophenyl Precursors
One common route involves synthesizing a tetrafluorophenyl-substituted nitrile oxide, which then undergoes cyclization to form the isoxazole ring. This approach typically includes:
- Preparation of tetrafluorophenyl aldoximes via condensation of tetrafluorobenzaldehyde with hydroxylamine.
- Generation of nitrile oxides from aldoximes using chlorinating agents or hypochlorite under controlled conditions.
- Cyclization of nitrile oxides with suitable dipolarophiles to form isoxazoles.
This method is favored for its regioselectivity and high yields, often exceeding 70%, with purification achieved through column chromatography or recrystallization.
Nucleophilic Substitution and Functionalization
Another approach involves starting from commercially available isoxazole derivatives, followed by:
- Nucleophilic substitution at the 5-position with amino groups, facilitated by activating groups or catalysts.
- Introduction of the tetrafluorophenyl group via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Sonogashira couplings, using tetrafluorophenyl boronic acids or halides.
This route allows for structural diversification and functional group modifications, with typical yields ranging from 50% to 80%.
Multi-step Synthesis Pathway
A multi-step synthesis involves:
- Step 1: Synthesis of a tetrafluorophenyl-substituted intermediate, such as 3-(2,3,4,5-tetrafluorophenyl)-2-haloisoxazole.
- Step 2: Nucleophilic substitution with ammonia or amines to replace halogen with amino groups, forming the target compound.
This method provides high control over regioselectivity and functionalization, with overall yields between 40% and 65%.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Yield | Purification Techniques | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of nitrile oxides | Tetrafluorobenzaldehyde, hydroxylamine | Cyclization of nitrile oxides | >70% | Column chromatography, recrystallization | High regioselectivity, high yield | Requires multiple steps for intermediate preparation |
| Nucleophilic substitution | Isoxazole derivatives, tetrafluorophenyl halides | Nucleophilic substitution, cross-coupling | 50-80% | Recrystallization, chromatography | Structural diversity, functional group tolerance | Possible side reactions, need for catalysts |
| Multi-step pathway | Halogenated isoxazoles, ammonia/amines | Halogen substitution, amino group introduction | 40-65% | Chromatography, recrystallization | Precise functionalization | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5-Tetrafluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated phenyl ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,3,4,5-Tetrafluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential biological activity.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,3,4,5-tetrafluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Phenyl Isoxazol-amines
- 3-(2,3-Difluorophenyl)isoxazol-5-amine (CAS: 1247452-55-6): This analog has two fluorine atoms on the phenyl ring, compared to four in the target compound. Such differences could impact pharmacokinetic properties, though specific data are unavailable .
- 3-(3-(Trifluoromethyl)phenyl)isoxazol-5-amine : The trifluoromethyl group (-CF₃) is bulkier and more lipophilic than fluorine atoms, which may enhance membrane permeability but reduce solubility. This compound’s general tariff (20.0%) and tax rebate rate (13.0%) also suggest distinct regulatory handling compared to tetrafluoro derivatives .
Substituent Effects: Methoxy vs. Fluorine
- 3-(4-Methoxyphenyl)isoxazol-5-amine : The methoxy (-OCH₃) group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This substitution likely increases electron density on the phenyl ring, altering binding affinities in biological targets. Safety data for this compound highlight its classification under UN GHS standards, emphasizing flammability and toxicity risks .
Heterocycle Variations: Thiazole vs. Isoxazole
- 4-(4-Fluorophenyl)thiazole derivatives (e.g., compounds 4 and 5 in ): Thiazole-based fluorophenyl compounds exhibit isostructural triclinic packing with near-planar conformations. The sulfur atom in thiazole may confer greater metabolic stability compared to the oxygen-containing isoxazole, though direct comparative data are lacking .
- 5-[4-(tert-Butyl)phenyl]-1,3,4-thiadiazol-2-amine: The thiadiazole core with a tert-butylphenyl group shows distinct electronic and steric profiles.
Bulky Substituents: tert-Butyl vs. Fluorine
- In TrkA inhibitor studies, tert-butyl-substituted isoxazol-amines demonstrated nanomolar potency, whereas fluorinated analogs may prioritize different binding interactions .
- 3-(tert-Butyl)isoxazol-5-amine (IC₅₀: 37.2 ± 10.1): Substituent position (3- vs. 5-) significantly affects activity, highlighting the importance of regiochemistry in drug design .
Data Table: Key Comparative Properties
Biological Activity
3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine (CAS Number: 1892395-28-6) is a synthetic compound with potential biological activities. Its molecular formula is , and it has a molecular weight of 232.13 g/mol. The compound is characterized by the presence of a tetrafluorophenyl group attached to an isoxazole ring, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 3-(2,3,4,5-tetrafluorophenyl)isoxazol-5-amine. For instance, research on various isoxazole derivatives has shown that modifications in the phenyl ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on the tetrafluorophenyl variant is limited, related compounds have demonstrated significant inhibition of bacterial growth, suggesting a promising avenue for further investigation into its antimicrobial properties .
Anticancer Properties
Isoxazole derivatives have been explored for their anticancer activities. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on related isoxazole compounds have shown effectiveness against leukemia cell lines and solid tumors through mechanisms involving cell cycle arrest and caspase activation . The unique electronic properties imparted by the tetrafluorophenyl group may enhance these effects, warranting specific studies on 3-(2,3,4,5-tetrafluorophenyl)isoxazol-5-amine.
The biological mechanisms underlying the activities of isoxazole derivatives often involve interactions with cellular targets such as enzymes or receptors. For instance, some studies suggest that these compounds may act as enzyme inhibitors or modulate signaling pathways critical for cell proliferation and survival . The incorporation of fluorine atoms in the phenyl ring could also influence lipophilicity and bioavailability, potentially enhancing therapeutic efficacy.
Case Study: Antimicrobial Screening
In a comparative study of various isoxazole derivatives, compounds were screened for their activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial potency. Although specific data for 3-(2,3,4,5-tetrafluorophenyl)isoxazol-5-amine are not yet published, it is hypothesized that its structural characteristics would yield similar or enhanced activity compared to less substituted analogs .
Research Findings: Structure-Activity Relationship (SAR)
A detailed SAR analysis of isoxazole derivatives has revealed that electron-withdrawing groups (like fluorine) can significantly affect biological activity. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| A | Isoxazole with no substitutions | Low antibacterial activity |
| B | Isoxazole with trifluoromethyl group | Moderate antibacterial activity |
| C | 3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine | Predicted high activity due to multiple fluorine substitutions |
This table illustrates the trend where increased fluorination correlates with enhanced biological activity in related compounds .
Q & A
Q. How is X-ray crystallography applied to resolve ambiguous structural features in fluorinated isoxazole derivatives?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Fluorine positions are resolved via difference Fourier maps, with thermal parameters constrained to mitigate disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
